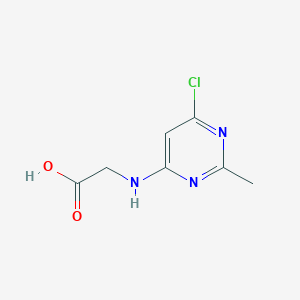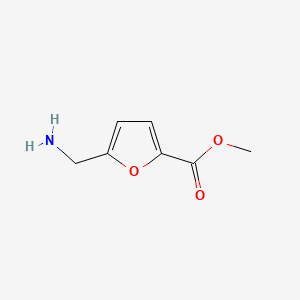
Methyl 5-(aminomethyl)furan-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-(aminomethyl)furan-2-carboxylate” is a chemical compound with the molecular formula C7H9NO3. It is a solid substance . It is also known as “methyl 5-(aminomethyl)-2-furoate hydrochloride” and has a molecular weight of 191.61 .
Synthesis Analysis
The synthesis of “Methyl 5-(aminomethyl)furan-2-carboxylate” can be achieved through various methods. One such method involves the reductive amination of 5-formyl-2-furancarboxylic acid (FFCA) to produce 5-(Aminomethyl)furan-2-carboxylate (AMFCA), a potential monomer for the production of biobased aromatic or semi-aromatic polyamides . Another approach involves an amination–oxidation–amination–reduction (AOAR) strategy for the synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from 5-hydroxymethylfurfural (HMF) via the intermediate 2,5-bis(N-methyl-iminomethyl)furan (BMIF) .Molecular Structure Analysis
The molecular structure of “Methyl 5-(aminomethyl)furan-2-carboxylate” can be represented by the InChI code: 1S/C7H9NO3.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h2-3H,4,8H2,1H3;1H . This indicates that the molecule consists of a furan ring with a methyl group and an aminomethyl group attached to it.Chemical Reactions Analysis
“Methyl 5-(aminomethyl)furan-2-carboxylate” can undergo various chemical reactions. For instance, biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) can be converted to AMFCA via reductive amination . Another example is the conversion of HMF to BMIF which underwent the fast amination of HMF to 5-(methyl-iminomethyl)furfuryl alcohol (MIFA), the subsequent rate-limiting oxidation of MIFA to 5-(methyl-iminomethyl)furfural (MIFF) and the final fast amination of MIFF to BMIF .Physical And Chemical Properties Analysis
“Methyl 5-(aminomethyl)furan-2-carboxylate” is a solid substance . It has a molecular weight of 191.61 . More detailed physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Synthesis and Biological Activity
Methyl 5-(hydroxymethyl)-2-furan carboxylate and its derivatives, including those related to Methyl 5-(aminomethyl)furan-2-carboxylate, have been synthesized and tested for biological activity. One such derivative demonstrated significant cytotoxicity against cancer cell lines and antimicrobial activity against both Gram-positive and Gram-negative bacteria (Phutdhawong et al., 2019).
Analytical Chemistry in Honey Analysis
In the field of analytical chemistry, derivatives of Methyl 5-(aminomethyl)furan-2-carboxylate, such as hydroxymethylfurfural, have been used in the high-performance liquid chromatographic analysis of honey. This method allows for the precise determination of various compounds in honey samples (Nozal et al., 2001).
Spectral Study of Organic Ligands
Organic ligands containing the furan ring, akin to Methyl 5-(aminomethyl)furan-2-carboxylate, have been studied for their synthesis, characterization, and chelating properties. These studies include analyses of their antimicrobial activities against different types of human pathogenic bacteria (Patel, 2020).
Antimycobacterial Agents
Furan-2-carboxylic acids, which are structurally related to Methyl 5-(aminomethyl)furan-2-carboxylate, have been identified as potential antimycobacterial agents. Structural analysis and synthesis of these compounds provide insight into their potential therapeutic applications (Mori et al., 2022).
Synthetic Receptors for Carboxylate Recognition
The cyclic trimer of 5-(aminomethyl)-2-furancarboxylic acid, a closely related compound, has been developed as a synthetic receptor for carboxylate binding, indicating potential applications in molecular recognition and sensor technology (Chakraborty et al., 2002).
Intramolecular Cyclization
The intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, another structurally related compound, has been studied, providing insights into synthetic pathways and chemical properties of such compounds (Remizov et al., 2019).
Safety and Hazards
While specific safety and hazard information for “Methyl 5-(aminomethyl)furan-2-carboxylate” is not available, general safety measures for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mécanisme D'action
Target of Action
Methyl 5-(aminomethyl)furan-2-carboxylate (AMFCA) is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides . The primary targets of this compound are the molecules involved in the formation of these polyamides.
Mode of Action
The mode of action of AMFCA involves its conversion from biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) via reductive amination . This process involves the use of a heterogeneous catalyst, such as cobalt phosphide nanorod (Co2P), which contains coordinatively unsaturated Co–Co active sites .
Biochemical Pathways
The biochemical pathway involved in the action of AMFCA is the reductive amination of FFCA. This process involves the conversion of FFCA to AMFCA through primary and secondary imine intermediates . The pathway is facilitated by the Co2P catalyst, which is highly active and air-stable .
Pharmacokinetics
The conversion process from ffca to amfca is known to occur under mild reaction conditions, suggesting that the compound may have good stability and bioavailability .
Result of Action
The result of the action of AMFCA is the production of biobased aromatic or semi-aromatic polyamides . These polyamides can be used in various applications, including the production of bioplastics and other biobased materials.
Action Environment
The action of AMFCA is influenced by several environmental factors. For instance, the reductive amination process is found to be more efficient in a methanol-water mixture compared to water alone . Additionally, the use of NH4OAc as a green amination reagent has been shown to suppress the formation of byproducts .
Propriétés
IUPAC Name |
methyl 5-(aminomethyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZRHZUUJMJRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579683 | |
| Record name | Methyl 5-(aminomethyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(aminomethyl)furan-2-carboxylate | |
CAS RN |
73751-06-1 | |
| Record name | Methyl 5-(aminomethyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



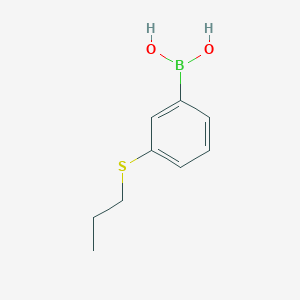
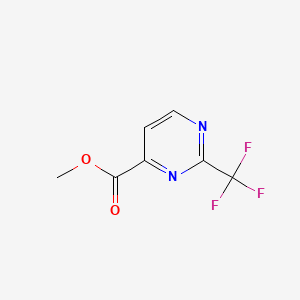
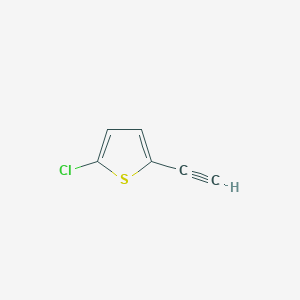
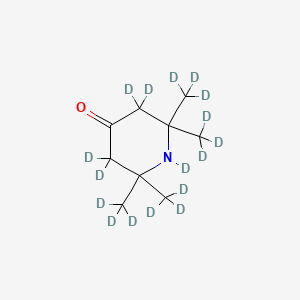



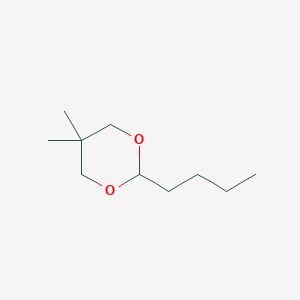
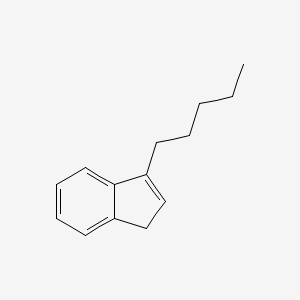

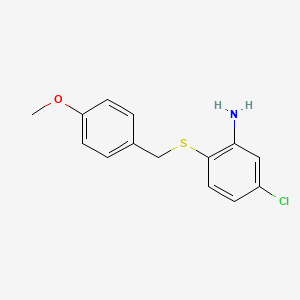

![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/structure/B1369258.png)
